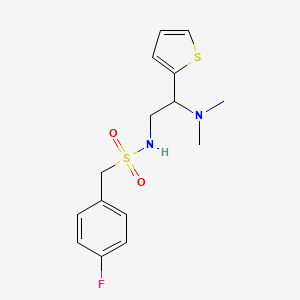![molecular formula C20H20N4O4S2 B2797668 2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 877641-94-6](/img/structure/B2797668.png)
2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles and thiazoles are classes of heterocyclic compounds that contain nitrogen and sulfur atoms, respectively . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazoles and thiazoles often involves chemical structure modifications of psychoactive substances to increase their pharmacological activities . The specific synthesis process for “2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is not available in the sources I found.Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Thiazoles, on the other hand, are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The exact molecular structure of “this compound” is not specified in the sources I found.科学的研究の応用
Synthesis and Biochemical Evaluation
- Synthesis and Inhibitory Activities : A study by Röver et al. (1997) details the synthesis and structure-activity relationship (SAR) of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showcasing their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury. The compounds demonstrated high-affinity inhibition of the enzyme in vitro, making them valuable for neurological research (Röver et al., 1997).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Hassan (2013) synthesized a series of 2-pyrazolines bearing benzenesulfonamide moieties with significant antimicrobial activity against various bacterial strains and fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer and Apoptosis-Inducing Activities
- Anticancer Activity : A study by Żołnowska et al. (2016) on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives revealed cytotoxic activity towards human cancer cell lines, indicating their potential use in cancer research. Some compounds were found to induce apoptosis in cancer cells, highlighting their applicability in studying cancer cell dynamics (Żołnowska et al., 2016).
Enzyme Inhibition for Therapeutic Targets
- Carbonic Anhydrase Inhibition : Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrase isozymes, crucial for understanding and intervening in conditions related to the dysregulation of these enzymes. The compounds showed potent inhibitory effects on several isozymes, which could be beneficial in designing drugs for diseases like glaucoma and cancer (Alafeefy et al., 2015).
作用機序
Triazole and thiazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific mechanism of action for “2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is not available in the sources I found.
特性
IUPAC Name |
2,5-dimethoxy-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-27-16-8-9-17(28-2)18(12-16)30(25,26)21-11-10-15-13-29-20-22-19(23-24(15)20)14-6-4-3-5-7-14/h3-9,12-13,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKMNIBERZRTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino}acetate](/img/structure/B2797585.png)
![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)
![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)
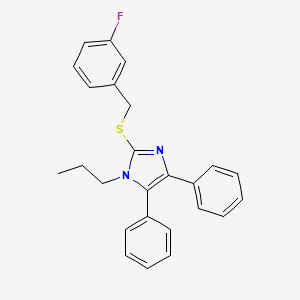
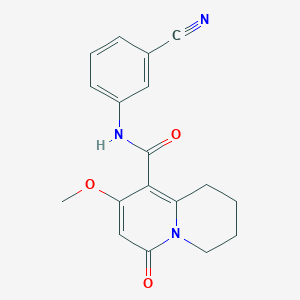
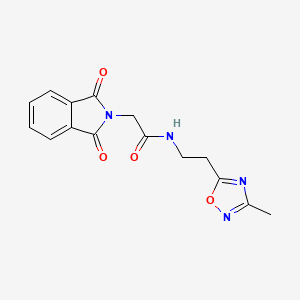


![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)
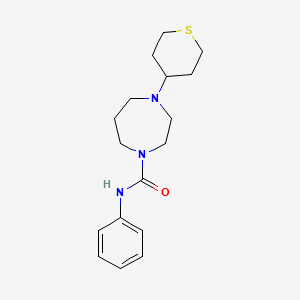
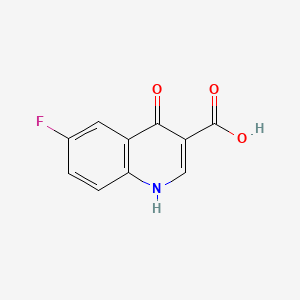
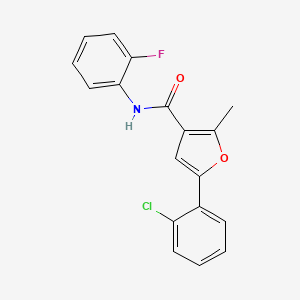
![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
